molecular formula C17H17NO3 B2505283 N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 304888-44-6

N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B2505283
M. Wt: 283.327
InChI Key: PWFBNCWOWNHDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, which can provide insights into the general class of compounds to which the N-phenethyl derivative belongs. Benzamides are a significant class of compounds in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the use of starting materials that are readily available and possess functional groups that facilitate the formation of the amide bond. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides utilizes 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Similarly, the synthesis of N-(1-amino-2,2-dichloroethyl)benzamides involves the reaction of N-(2,2-dichlorovinyl)amides with primary or secondary alkylamines . These methods could potentially be adapted for the synthesis of N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring. The papers report on the X-ray structure characterization of such compounds, which often crystallize in specific space groups and exhibit intermolecular interactions such as hydrogen bonding and π-interactions . These structural features are crucial for the biological activity of the compounds and could be relevant for the N-phenethyl derivative as well.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The papers describe reactions such as the formation of amides from the corresponding acids or acid chlorides and amines . Additionally, the electrophilic aromatic substitution reactions can be used to introduce different substituents on the benzene ring, which can alter the compound's physical, chemical, and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The papers do not provide specific details on the properties of N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, but they do discuss properties such as solubility, melting points, and spectroscopic data (IR, NMR, MS) for related compounds . These properties are essential for understanding the behavior of the compounds in biological systems and for their potential applications in drug development.

Scientific Research Applications

Application 1: Enzymatic Synthesis

  • Summary of Application : The chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds . Notable examples of such therapeutic agents include prosympal, dibozane, piperoxan, and doxazosin .
  • Methods of Application : In this work, using 1,4-benzodioxane-2-carboxylic acid methyl ester as the substrate, after screening 38 CALB covariant residues, it was found that mutants A225F and A225F/T103A can catalyze the kinetic resolution of the substrate . The effect of temperature, cosolvent, and cosolvent concentration on kinetic resolution was investigated .
  • Results or Outcomes : The best results were achieved at 30 °C with 20% n-butanol as a cosolvent, resulting in an optimal resolution (e.e. s 97%, E = 278) at 50 mM substrate concentration .

Application 2: Rhodium-catalyzed Spiroannulation

  • Summary of Application : Rhodium(iii)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates has been developed for the synthesis of highly rigid spirolactones .
  • Methods of Application : The reaction proceeds through a cascade of C–H activation followed by C–H annulation and lactonization . In this approach, two C–C and C–O bonds are formed in a single step .
  • Results or Outcomes : The process results in the synthesis of highly rigid spirolactones in good yields with high regioselectivity .

Application 3: Metabolic Pathways of New Fentanyl Analogs

  • Summary of Application : The metabolism of new fentanyl analogs, which have recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects including coma and death, is being studied .
  • Methods of Application : The metabolism of the new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
  • Results or Outcomes : The presence of metabolites can be crucial for confirmation of the uptake of such compounds and further interpretation .

Application 4: Novel Anti-cancer Agents

  • Summary of Application : The 2,3-dihydro-1,4-benzodioxine motif is used in the synthesis of novel anti-cancer agents .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 5: Metabolic Pathways of New Fentanyl Analogs

  • Summary of Application : The metabolism of new fentanyl analogs, which have recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects including coma and death, is being studied .
  • Methods of Application : The metabolism of the new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
  • Results or Outcomes : The presence of metabolites can be crucial for confirmation of the uptake of such compounds and further interpretation .

Application 6: Novel Anti-cancer Agents

  • Summary of Application : The 2,3-dihydro-1,4-benzodioxine motif is used in the synthesis of novel anti-cancer agents .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

Specific safety and hazard information for “N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” was not found in the search results. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals and does not collect analytical data for this product .

properties

IUPAC Name

N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-17(18-11-10-13-6-2-1-3-7-13)16-12-20-14-8-4-5-9-15(14)21-16/h1-9,16H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFBNCWOWNHDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666247
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.